molecular formula C8H7ClN4O2S B1425502 3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride CAS No. 934414-90-1

3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride

Cat. No.: B1425502
CAS No.: 934414-90-1
M. Wt: 258.69 g/mol
InChI Key: JEEGNPZLYORZRV-UHFFFAOYSA-N
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Description

3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonyl chloride ( 934414-90-1) is a specialized chemical reagent with the molecular formula C 8 H 7 ClN 4 O 2 S and a molecular weight of 259 g/mol . This compound integrates a reactive benzenesulfonyl chloride group with a 2-methyl-2H-tetrazole heterocycle, making it a valuable synthetic intermediate, particularly in pharmaceutical research and development. The sulfonyl chloride moiety is a key functional group for introducing the sulfonamide (-S(O) 2 N-) linkage, a common pharmacophore found in a wide range of bioactive molecules . As a building block, it is designed for the synthesis of novel compounds for research applications, including the exploration of new therapeutic agents. Researchers are advised to handle this material with appropriate personal protective equipment, including gloves and protective clothing, and to avoid contact with skin, eyes, and clothing. To maintain its stability and reactivity, it is recommended that the product be stored dry at -20°C for long-term preservation (1-2 years) or at -4°C for shorter periods (1-2 weeks) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(2-methyltetrazol-5-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2S/c1-13-11-8(10-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEGNPZLYORZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride typically involves the reaction of 3-(2-Methyl-2H-tetrazol-5-YL)-aniline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 3-(2-Methyl-2H-tetrazol-5-YL)-aniline

    Reagent: Chlorosulfonic acid

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition of the tetrazole ring. The reaction mixture is then quenched with water to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can be used in coupling reactions to form complex organic molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

    Reaction Conditions: These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonate Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride has several applications in scientific research:

    Organic Synthesis:

    Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting enzyme inhibition.

    Material Science: It is used in the modification of polymers to enhance their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-2H-tetrazol-5-YL)-benzenesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonamide or sulfonate linkages. The tetrazole ring may also interact with biological targets through hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally analogous, differing in the heterocyclic substituent attached to the benzenesulfonyl chloride core. Key differences in physical properties, reactivity, and applications are discussed.

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS RN
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride C₁₀H₉ClN₂O₂S 256.71 76.5–78.5 912569-59-6
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride C₉H₇ClN₂O₃S 258.68 67–69 10185-62-3
Benzenesulfonyl chloride (Parent compound) C₆H₅ClO₂S 176.62 Not reported 98-09-9

Key Observations:

  • Molecular Weight: The tetrazole analog (target compound) is expected to have a molecular weight similar to the pyrazole and oxadiazole derivatives (~250–260 g/mol).
  • Melting Points: The pyrazole derivative exhibits a higher melting point (76.5–78.5°C) than the oxadiazole analog (67–69°C), likely due to differences in crystallinity and intermolecular interactions (e.g., hydrogen bonding or π-stacking) .
  • Electron Effects: Tetrazoles are more electron-withdrawing than pyrazoles or oxadiazoles, which may influence the electrophilicity of the sulfonyl chloride group in the target compound .

Reactivity and Stability

  • Hydrolysis with NaOH: Benzenesulfonyl chloride derivatives exhibit varying reactivity in alkaline hydrolysis: Parent compound (C₆H₅SO₂Cl): Requires prolonged stirring (3 hours) with 2.5 M NaOH for complete hydrolysis . Substituted analogs (e.g., p-toluenesulfonyl chloride): Show reduced reactivity compared to acetyl chloride, necessitating extended reaction times or refluxing .
  • Thermal Stability: The oxadiazole derivative’s lower melting point (67–69°C) suggests reduced thermal stability compared to the pyrazole analog, possibly due to weaker intermolecular forces .

Biological Activity

1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant case studies based on diverse research findings.

Chemical Structure

The compound features a pyrrolidine ring substituted with a chlorophenyl group and a methylamino moiety. Its molecular formula is C11H14ClN2O, with a molecular weight of approximately 224.7 g/mol. The presence of these functional groups contributes to its pharmacological properties.

The biological activity of 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The compound has shown affinity for:

  • Dopamine receptors : Potentially influencing dopaminergic signaling pathways.
  • Serotonin receptors : Modulating serotonergic activity, which may have implications in mood regulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antidepressant effects : Studies have suggested that it may alleviate symptoms of depression by enhancing monoaminergic transmission.
  • Antinociceptive properties : It has been evaluated for pain relief in preclinical models, showing promise in reducing pain responses.
  • Antimicrobial activity : Preliminary studies indicate potential effectiveness against certain bacterial strains, warranting further investigation.

Table 1: Biological Activities and Effects

Activity TypeObserved EffectReference
AntidepressantEnhanced mood in animal models
AntinociceptiveReduced pain response in preclinical tests
AntimicrobialEffective against E. coli and S. aureus

Case Studies

  • Antidepressant Efficacy :
    • A study conducted on rodent models demonstrated that administration of 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain.
  • Pain Relief :
    • In another study focusing on pain models, the compound was shown to significantly decrease nociceptive responses, suggesting its potential as an analgesic agent. The results indicated a dose-dependent relationship between the compound's administration and pain reduction.
  • Antimicrobial Activity :
    • Laboratory tests revealed that the compound exhibited notable antimicrobial properties against common pathogens such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth.

Q & A

Q. Can computational models predict reactivity trends in sulfonylation reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO). Correlate electrophilicity indices (ω) with experimental reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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